(2Z)-6-benzyl-2-(3-bromobenzylidene)-5-methyl-7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7(2H)-dione
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Overview
Description
(2Z)-6-Benzyl-2-[(3-bromophenyl)methylidene]-5-methyl-2H,3H,7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7-dione is a heterocyclic compound that belongs to the thiazolo[3,2-a]pyrimidine family. This compound is of significant interest due to its potential biological activities, including anticancer and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-benzyl-2-[(3-bromophenyl)methylidene]-5-methyl-2H,3H,7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7-dione typically involves the cyclocondensation of acyl or alkoxycarbonyl α-functionalized 2-methylidene-1,3-thiazolidin-4-ones with 1-chlorobenzyl isocyanates . The optimal reaction conditions include heating the reagents in toluene in the absence of an organic base, which affords the target products in yields ranging from 48% to 74% .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
(2Z)-6-Benzyl-2-[(3-bromophenyl)methylidene]-5-methyl-2H,3H,7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolo[3,2-a]pyrimidine derivatives.
Scientific Research Applications
(2Z)-6-Benzyl-2-[(3-bromophenyl)methylidene]-5-methyl-2H,3H,7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential anticancer and anti-inflammatory activities.
Medicine: Potential therapeutic agent for the treatment of cancer and inflammatory diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2Z)-6-benzyl-2-[(3-bromophenyl)methylidene]-5-methyl-2H,3H,7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7-dione involves its interaction with specific molecular targets and pathways. The compound exhibits its effects by:
Inhibiting specific enzymes: involved in cancer cell proliferation.
Modulating inflammatory pathways: by inhibiting the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2Z)-2-(3-bromobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate .
- Ethyl (2Z, 5R)-2-benzylidene-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate .
Uniqueness
(2Z)-6-Benzyl-2-[(3-bromophenyl)methylidene]-5-methyl-2H,3H,7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C21H15BrN2O2S |
---|---|
Molecular Weight |
439.3 g/mol |
IUPAC Name |
(2Z)-6-benzyl-2-[(3-bromophenyl)methylidene]-5-methyl-[1,3]thiazolo[3,2-a]pyrimidine-3,7-dione |
InChI |
InChI=1S/C21H15BrN2O2S/c1-13-17(11-14-6-3-2-4-7-14)19(25)23-21-24(13)20(26)18(27-21)12-15-8-5-9-16(22)10-15/h2-10,12H,11H2,1H3/b18-12- |
InChI Key |
RSPXNIMDCKPXBX-PDGQHHTCSA-N |
Isomeric SMILES |
CC1=C(C(=O)N=C2N1C(=O)/C(=C/C3=CC(=CC=C3)Br)/S2)CC4=CC=CC=C4 |
Canonical SMILES |
CC1=C(C(=O)N=C2N1C(=O)C(=CC3=CC(=CC=C3)Br)S2)CC4=CC=CC=C4 |
Origin of Product |
United States |
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